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Compound of Interest

Compound Name: Demelverine-d10 Hydrochloride

CAS No.: 1285975-65-6

Cat. No.: B588533

Get Quote

Introduction & Scientific Rationale
Demelverine (C₁₇H₂₁N) is a tertiary amine antispasmodic agent used primarily for the treatment

of smooth muscle spasms in the gastrointestinal and urogenital tracts. Despite its clinical utility,

detailed bioanalytical methodologies for this specific compound are under-represented in open

literature compared to analogs like Mebeverine.

The Analytical Challenge
Demelverine presents specific physicochemical challenges that dictate the method design:

Lipophilicity (LogP ~4.2): The molecule is highly hydrophobic, requiring high organic strength

for elution and making it prone to carry-over in the LC system.

Basicity (Tertiary Amine): With a predicted pKa > 9.0, Demelverine is positively charged at

physiological and acidic pH. This necessitates an acidic mobile phase to ensure stable

ionization (

) and prevent peak tailing caused by silanol interactions.
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Matrix Interference: Its high hydrophobicity means it elutes in the region where plasma

phospholipids typically appear. Selective sample preparation is critical to prevent ion

suppression.

This protocol utilizes Liquid-Liquid Extraction (LLE) to isolate Demelverine from plasma

proteins and phospholipids, followed by UHPLC-MS/MS detection in Multiple Reaction

Monitoring (MRM) mode.

Method Development Strategy
Internal Standard (IS) Selection[1][2]

Gold Standard:Demelverine-d3 or Demelverine-d5. (Custom synthesis recommended if not

commercially available).

Alternative:Mebeverine or Verapamil. These share similar structural motifs (lipophilic amines)

and retention characteristics but must be chromatographically resolved from the analyte.

Note: This protocol assumes the use of Demelverine-d3 to compensate for matrix effects and

extraction variability.

Chromatography Optimization
A C18 stationary phase is selected for its ability to retain hydrophobic bases. A charged surface

hybrid (CSH) or end-capped column is preferred to minimize secondary interactions with the

amine nitrogen.

Mass Spectrometry Parameters
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2]

Precursor Ion: m/z 240.2

.

Fragmentation: The tertiary amine structure typically fragments via cleavage of the N-C

bonds.

Primary Product (Quantifier): m/z 91.1 (Tropylium ion, characteristic of benzyl groups).
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Secondary Product (Qualifier): m/z 148.1 (Loss of benzyl group).

Experimental Protocol
Chemicals and Reagents

Demelverine Reference Standard: >98% purity.

Internal Standard (IS): Demelverine-d3.

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Methyl tert-butyl ether

(MTBE).

Additives: Formic Acid (FA), Ammonium Formate.[3]

Stock Solution Preparation
Master Stock (1.0 mg/mL): Dissolve 10 mg Demelverine in 10 mL Methanol. Store at -20°C.

Working Standard Solutions: Serially dilute Master Stock with 50:50 MeOH:Water to

generate calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

IS Working Solution: Dilute IS stock to a fixed concentration (e.g., 50 ng/mL) in 50:50

MeOH:Water.

Sample Preparation (Liquid-Liquid Extraction)
LLE is chosen over Protein Precipitation (PPT) to minimize phospholipid carryover, which is

critical for high-throughput hydrophobic drug assays.

Workflow Diagram:

Plasma Sample
(50 µL)

Add Internal Standard
(10 µL)

Add 0.1M NaOH
(50 µL)

(Basify to pH > 10)

Add MTBE
(1.0 mL)

Vortex Mix
(5 min)

Centrifuge
(4000 rpm, 10 min)

Transfer Supernatant
(Organic Layer)

Evaporate to Dryness
(N2 stream @ 40°C)

Reconstitute
(100 µL Mobile Phase) Inject to LC-MS/MS

Click to download full resolution via product page
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Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for Demelverine isolation from

plasma.

Step-by-Step LLE Protocol:

Aliquot 50 µL of plasma into a 2 mL polypropylene tube.

Add 10 µL of IS Working Solution.

Add 50 µL of 0.1 M NaOH. Rationale: Basifying the sample ensures Demelverine is

uncharged (free base), maximizing extraction efficiency into the organic solvent.

Add 1.0 mL of MTBE (Methyl tert-butyl ether).

Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.

Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant

into a clean glass tube.

Evaporate to dryness under nitrogen at 40°C.

Reconstitute in 100 µL of Mobile Phase (A:B 50:50).

LC-MS/MS Conditions
Liquid Chromatography Parameters:
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Parameter Setting

System UHPLC (e.g., Agilent 1290, Waters Acquity)

Column
Waters XBridge BEH C18 (2.1 x 50 mm, 2.5

µm) or equivalent

Column Temp 40°C

Flow Rate 0.4 mL/min

Injection Vol 2-5 µL

Mobile Phase A
0.1% Formic Acid + 2mM Ammonium Formate

in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient Profile:

0.0 - 0.5 min: 10% B (Hold)

0.5 - 3.0 min: 10% -> 95% B (Linear Ramp)

3.0 - 4.0 min: 95% B (Wash - Critical for hydrophobic Demelverine)

4.0 - 4.1 min: 95% -> 10% B

4.1 - 5.5 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (Source):
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Parameter Setting

Source ESI Positive

Spray Voltage 3500 - 4500 V

Gas Temp 350°C

Gas Flow 10 L/min

Nebulizer 45 psi

MRM Transitions (Optimized):

Analyte
Precursor
(m/z)

Product
(m/z)

Cone
Voltage (V)

Collision
Energy (eV)

Role

Demelverine 240.2 91.1 30 25 Quantifier

Demelverine 240.2 148.1 30 18 Qualifier

Demelverine-

d3
243.2 91.1 30 25 IS Quantifier

Note: Exact Collision Energy (CE) and Cone Voltage must be tuned on the specific instrument

used.

Method Validation (FDA/EMA Guidelines)
To ensure scientific integrity, the method must be validated according to FDA Bioanalytical

Method Validation Guidance (2018).

Selectivity: Analyze 6 blank plasma lots. No interference >20% of LLOQ at the retention time

of Demelverine.

Linearity:

using a weighted (

) linear regression.
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Accuracy & Precision:

Intra-run & Inter-run CV% should be

(20% for LLOQ).

Accuracy within

of nominal (20% for LLOQ).

Matrix Effect: Compare response of post-extraction spiked samples vs. neat solution. Value

should be

.

Recovery: Compare extraction yield of pre-extraction spiked samples vs. post-extraction

spiked samples.

Troubleshooting & Optimization
Issue: Peak Tailing.

Cause: Interaction between the tertiary amine and residual silanols on the column.

Fix: Increase buffer concentration (Ammonium Formate) or switch to a "Charged Surface

Hybrid" (CSH) column technology.

Issue: Low Sensitivity.

Cause: Poor extraction efficiency.

Fix: Ensure pH during LLE is >10. Demelverine must be in free-base form to partition into

MTBE.

Issue: High Carryover.

Cause: Lipophilic drug sticking to injector needle/valve.

Fix: Use a strong needle wash (e.g., ACN:IPA:Acetone:Water 40:40:10:10).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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